5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl acetate
Overview
Description
5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl acetate, also known as BTA-EG6, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzothiazole and has been found to have a range of interesting properties that make it useful for a variety of research purposes. In
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl acetate is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. This leads to the induction of apoptosis in cancer cells and the reduction of inflammation and oxidative stress in other cells.
Biochemical and Physiological Effects:
5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl acetate has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation and oxidative stress, and improve insulin sensitivity. It has also been found to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl acetate for lab experiments is its high solubility in both water and organic solvents. This makes it easy to work with and allows for a range of experiments to be conducted. However, one limitation of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl acetate is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are many potential future directions for research on 5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl acetate. One area of interest is in the development of new cancer therapies based on this compound. Another area of research is in the development of treatments for inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl acetate and to identify any potential side effects or limitations of its use.
Scientific Research Applications
5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl acetate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl acetate has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, 5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl acetate has also been found to have anti-inflammatory and anti-oxidant effects. This makes it useful for the treatment of a range of inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-10(18)20-14-9-11(7-8-13(14)19-2)16-17-12-5-3-4-6-15(12)21-16/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVMDEADDSEGDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl] acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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